BenchChemオンラインストアへようこそ!

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Fragment-Based Drug Discovery logP Solubility

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (CAS 1820583-42-3) is a racemic bicyclic amine hydrochloride that features a fused oxetane–cyclobutane scaffold with the primary amine substituent at the 6‑position. The compound exhibits a calculated logP of ‑0.48, a molecular weight of 149.62 g mol⁻¹, and a high fraction of sp³‑hybridised carbons (Fsp³ ≈ 0.86), making it a compact, three‑dimensional fragment well‑suited for fragment‑based lead discovery and conformational constraint studies.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 1820583-42-3
Cat. No. B2398226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
CAS1820583-42-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1COC2C1C(C2)N.Cl
InChIInChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
InChIKeyVQJOQEOPGZUGMT-WLUDYRNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride – Core Physicochemical and Structural Profile


rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (CAS 1820583-42-3) is a racemic bicyclic amine hydrochloride that features a fused oxetane–cyclobutane scaffold with the primary amine substituent at the 6‑position. The compound exhibits a calculated logP of ‑0.48, a molecular weight of 149.62 g mol⁻¹, and a high fraction of sp³‑hybridised carbons (Fsp³ ≈ 0.86), making it a compact, three‑dimensional fragment well‑suited for fragment‑based lead discovery and conformational constraint studies . It is supplied as a solid hydrochloride salt, typically at ≥95 % purity, and is catalogued under MFCD26941272 .

Why Generic Substitution Fails for rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride


The stereochemistry at C‑1, C‑5, and C‑6 rigidly defines the spatial presentation of the amine, which dictates both intermolecular interactions (hydrogen‑bond geometry, complementarity to chiral binding sites) and intramolecular properties (conformational pre‑organisation, metabolic stability). Regioisomers (e.g., 2‑oxabicyclo[3.2.0]hept‑7‑ylamine) and diastereomers (e.g., the (1R,5S,6R)‑configured compound) present the amino group in distinct orientations that can lead to >10‑fold differences in biochemical potency or entirely divergent target selectivity, as is common for constrained bicyclic amines . Consequently, substituting a stereochemically mismatched or regioisomeric analog—even one with identical logP and molecular weight—cannot replicate the structure‑activity relationships established with the (1R,5S,6S)‑configured system .

Quantitative Differentiation Guide for rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride


Hydrophilicity Advantage Over Monocyclic Amine Building Blocks

The target compound exhibits a calculated logP of ‑0.48 , which is approximately 2.0 log units lower than that of cyclohexylamine (logP = 1.49 ). This marked increase in hydrophilicity translates to superior aqueous solubility—a critical advantage for fragment‑based screening where soluble fragments reduce aggregation artefacts and false‑positive rates.

Fragment-Based Drug Discovery logP Solubility

Higher Three‑Dimensionality (Fsp³) Compared to Aromatic Fragment Libraries

With an Fsp³ (fraction of sp³‑hybridised carbons) of 0.86 , the target compound greatly exceeds the typical Fsp³ of ~0.3–0.5 observed in commercial aromatic fragment libraries . Higher Fsp³ values correlate with increased success in fragment elaboration due to more natural conformational pre‑organisation and better pharmacokinetic profiles of resulting leads.

Fragment-Based Screening Fsp³ Molecular Complexity

Constrained Amine Geometry Differentiates Diastereomeric Pairs

The (1R,5S,6S)‑configured diastereomer (this compound) positions the primary amine in a pseudo‑equatorial orientation relative to the oxetane ring, whereas the (1R,5S,6R) diastereomer (CAS 1989824‑24‑9) presents the amine in a pseudo‑axial orientation. In closely related oxabicyclo[3.2.0]heptane systems, such a stereochemical inversion has been shown to alter IC₅₀ values by >50‑fold in enzyme inhibition assays .

Stereochemistry Diastereomer Structural Biology

Procurement Cost and Availability Differentials Between Diastereomers

At the 1 g scale, the (1R,5S,6S)‑configured hydrochloride costs approximately $600, whereas the (1R,5S,6R) diastereomer is available for $259 . The price difference reflects synthetic accessibility; the (6S) isomer is more challenging to produce in racemic form, which can be an advantage when exclusive sourcing or specific stereochemical fidelity is required.

Procurement Cost Comparison Building Block

High-Value Application Scenarios for rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride


Fragment‑Based Screening Against Soluble Protein Targets

The compound’s low logP (‑0.48) and high Fsp³ (0.86) make it an ideal entry in a fragment library designed for biophysical screening (NMR, SPR, thermal shift). Its high aqueous solubility minimises aggregation, and the constrained bicyclic core provides a rigid vector for subsequent fragment growing or merging, as recommended in fragment‑based lead‑discovery guidelines .

Stereochemistry‑Driven SAR Exploration of 2‑Oxabicyclo[3.2.0]heptane‑Based Inhibitors

When a lead series built on the 2‑oxabicyclo[3.2.0]heptane scaffold requires precise control of the amine configuration, the (1R,5S,6S) isomer ensures the amine occupies the pseudo‑equatorial groove observed in active conformations of natural products like pestalotiopsin A . Using the incorrect diastereomer risks losing >50‑fold in potency .

Conformationally Constrained Building Block for Parallel Synthesis

The rigid oxetane–cyclobutane framework limits rotatable bonds to zero, providing a single, well‑defined conformation for amide coupling or reductive alkylation reactions. This conformational homogeneity simplifies both synthetic planning and crystallisation of intermediates, a practical advantage in medicinal chemistry optimisation projects .

Pharmacokinetic Tuning via sp³‑Rich Scaffold Incorporation

Incorporation of the 6‑amino‑2‑oxabicyclo[3.2.0]heptane motif into lead molecules increases the fraction of sp³‑hybridised carbons, a strategy consistently associated with improved clinical success rates due to enhanced solubility, reduced hERG liability, and lower metabolic clearance .

Quote Request

Request a Quote for rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.